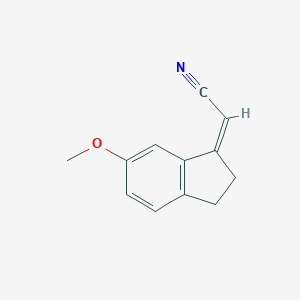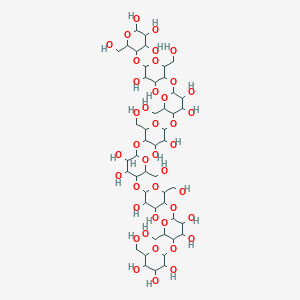
Maltooctaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maltooctaose is a carbohydrate composed of eight glucose units linked by α-1,4 glycosidic bonds. It is a type of maltooligosaccharide, which are short chains of glucose molecules. This compound is naturally found in starch and glycogen, serving as an intermediate in the enzymatic breakdown of these polysaccharides. It is known for its role in various biochemical processes and its applications in food science and biotechnology.
Mechanism of Action
Target of Action
Maltooctaose primarily targets the branching enzyme in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of glycogen, the primary storage polysaccharide in bacteria and animals . The specificity of branching enzymes is key as they define the length of the branches in the glycogen structure .
Mode of Action
The interaction of this compound with its target involves binding to multiple sites on the branching enzyme . The crystal structure of the this compound-bound branching enzyme identifies three new malto-oligosaccharide binding sites and confirms oligosaccharide binding in seven others, bringing the total number of oligosaccharide binding sites to twelve . This structure suggests a possible mechanism for transfer chain specificity involving some of these surface binding sites .
Biochemical Pathways
The action of this compound affects the glycogen biosynthesis pathway . Glycogen is a glucose polymer linked by α-1,4 glucose linkages and branched via α-1,6-linkages . The branching enzyme, which this compound targets, catalyzes the formation of these α-1,6-linkages . The length and dispensation of these branches are critical in defining the structure, density, and relative bioavailability of the storage polysaccharide .
Pharmacokinetics
It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The molecular effect of this compound’s action is the alteration of the branching pattern in glycogen . By binding to the branching enzyme, this compound influences the enzyme’s specificity, thereby affecting the length of the branches in the glycogen structure . This can impact the structure, density, and relative bioavailability of the storage polysaccharide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltooctaose can be synthesized enzymatically using specific amylases. One method involves the use of a thermostable amylase from Pyrococcus furiosus, which preferentially opens cyclodextrin rings to produce maltooligosaccharides, including this compound . The reaction is typically carried out at elevated temperatures to enhance enzyme activity and stability.
Industrial Production Methods
In an industrial setting, this compound is often produced from starch using a combination of debranching enzymes and amylases. The process involves the hydrolysis of starch by a debranching enzyme from Nostoc punctiforme, followed by further hydrolysis with isoamylase to yield a mixture rich in this compound . The product is then purified using techniques such as ethanol precipitation and gel permeation chromatography.
Chemical Reactions Analysis
Types of Reactions
Maltooctaose undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by amylases breaks down this compound into smaller glucose units.
Oxidation: this compound can be oxidized to produce gluconic acid derivatives.
Glycosylation: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions
Amylases: Used for hydrolysis reactions, typically under mild conditions (pH 6-7, 37°C).
Oxidizing Agents: Such as sodium periodate for oxidation reactions.
Glycosylation Reagents: Including glycosyl donors and acceptors in the presence of catalysts.
Major Products
Glucose: The primary product of hydrolysis.
Gluconic Acid: A product of oxidation.
Glycosides: Formed through glycosylation reactions.
Scientific Research Applications
Maltooctaose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of amylases and glycosyl hydrolases.
Biology: Serves as a model compound to study carbohydrate metabolism and enzyme specificity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form inclusion complexes.
Comparison with Similar Compounds
Similar Compounds
Maltoheptaose: Composed of seven glucose units, it shares similar properties with maltooctaose but has a shorter chain length.
Maltotetraose: A four-glucose unit compound, it is used in similar applications but has different physical and chemical properties.
Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes, similar to this compound, but with a different structural arrangement.
Uniqueness
This compound is unique due to its specific chain length, which provides distinct properties in terms of solubility, binding affinity, and enzymatic interactions. Its ability to form stable inclusion complexes makes it particularly valuable in the food and pharmaceutical industries for encapsulating and protecting sensitive compounds .
Properties
IUPAC Name |
2-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJILUJOOCOSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6156-84-9 |
Source


|
| Record name | Maltooctaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006156849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
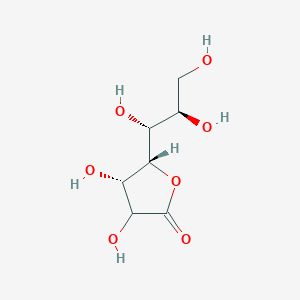
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
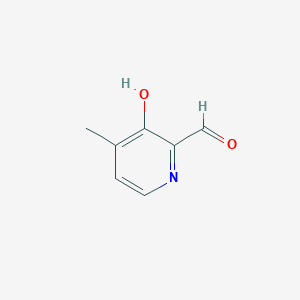
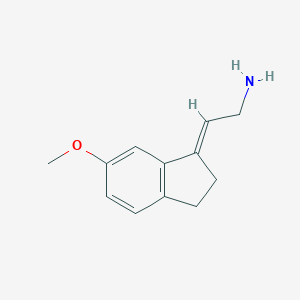
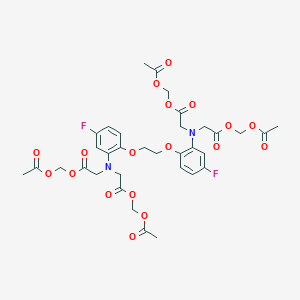
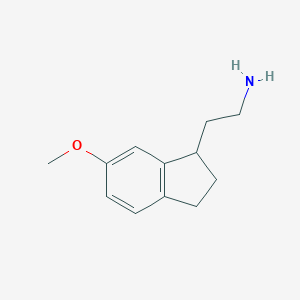
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)

